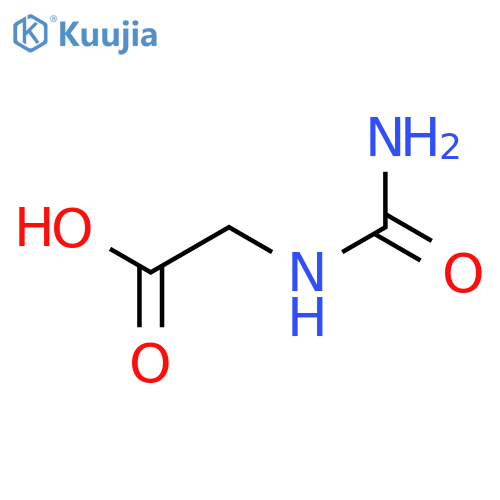Cas no 462-60-2 (Hydantoic Acid)

Hydantoic Acid structure
商品名:Hydantoic Acid
Hydantoic Acid 化学的及び物理的性質
名前と識別子
-
- Hydantoic Acid
- [(Aminocarbonyl)amino]acetic acid
- 2-(carbamoylamino)acetic acid
- Glycine,N-(aminocarbonyl)-
- N-Carbamoylglycine
- N-Carboxymethylurea
- Urea, (carboxymethyl)-
- CS-0204817
- H0655
- 2-Ureidoacetic acid
- Acetic acid, ureido-
- CHEBI:133351
- NSC-49417
- NSC49417
- Z57009586
- BRN 1812022
- SCHEMBL289921
- N-Carbamylglycine
- 4-04-00-02411 (Beilstein Handbook Reference)
- Q4F314U63K
- AT23074
- HydantoinsA currencyure
- AKOS000264528
- InChI=1/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8
- AS-56566
- CB 1636
- N-(CARBOXYMETHYL)UREA
- Acetic acid, [(aminocarbonyl)amino]-
- 462-60-2
- SY051314
- Glycoluric acid
- UNII-Q4F314U63K
- Oprea1_578490
- MFCD00047876
- CCRIS 6533
- ureidoacetic acid
- EN300-10397
- Carbomoylglycine
- EINECS 207-328-5
- AB00981907-01
- Q27286991
- FT-0632170
- DTXSID7060045
- Glycine, N-(aminocarbonyl)-
- NS00031593
- Acetic acid, ((aminocarbonyl)amino)-
- Carbamoylglycine
- NSC 49417
- Glycine, N-carbamoyl-
- N-carbamyl glycine
- DB-026618
- STL553754
- DB-051365
-
- MDL: MFCD00047876
- インチ: InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
- InChIKey: KZVRXPPUJQRGFN-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CNC(N)=O
計算された属性
- せいみつぶんしりょう: 118.03800
- どういたいしつりょう: 118.038
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 92.4A^2
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.5267 (rough estimate)
- ゆうかいてん: No data available
- ふってん: 220.6°C (rough estimate)
- フラッシュポイント: 151.5±25.7 °C
- 屈折率: 1.4715 (estimate)
- PSA: 92.42000
- LogP: -0.16950
- ようかいせい: アルカリ液に溶け、冷水に溶けない
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Hydantoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:MB7660000
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R36/37/38
Hydantoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0655-25g |
Hydantoic Acid |
462-60-2 | 98.0%(T) | 25g |
¥1610.0 | 2022-06-10 | |
| abcr | AB136781-25 g |
Hydantoic acid, 98%; . |
462-60-2 | 98% | 25g |
€139.10 | 2022-06-12 | |
| Enamine | EN300-10397-0.1g |
2-(carbamoylamino)acetic acid |
462-60-2 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275487-10g |
Hydantoic acid |
462-60-2 | 98% | 10g |
¥234.00 | 2024-05-12 | |
| TRC | H505470-2.5g |
Hydantoic Acid |
462-60-2 | 2.5g |
$ 80.00 | 2022-06-02 | ||
| Enamine | EN300-10397-2.5g |
2-(carbamoylamino)acetic acid |
462-60-2 | 95% | 2.5g |
$44.0 | 2023-10-28 | |
| Fluorochem | 066647-25g |
Aminocarbonyl)amino]acetic acid |
462-60-2 | 97% | 25g |
£80.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275487-25g |
Hydantoic acid |
462-60-2 | 98% | 25g |
¥406.00 | 2024-05-12 | |
| Aaron | AR00D970-1g |
Hydantoic Acid |
462-60-2 | 98% | 1g |
$4.00 | 2025-01-24 | |
| eNovation Chemicals LLC | D963994-100g |
HYDANTOIC ACID |
462-60-2 | 98.0% | 100g |
$220 | 2025-02-22 |
Hydantoic Acid 関連文献
-
1. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 2. Acidolytic degradation of urea derivativesKen Inouye,Kunio Watanabe J. Chem. Soc. Perkin Trans. 1 1977 1911
-
2. A normal gem-dimethyl effect in the base-catalyzed cyclization of ω-(?p-nitrophenyl)hydantoic acids: evidence for hindered proton transfer in the permethylated estersIva B. Blagoeva,Anthony J. Kirby,Ivaylo I. Kochiyashki,Asen H. Koedjikov,Ivan G. Pojarlieff,Maria M. Toteva J. Chem. Soc. Perkin Trans. 2 2000 1953
-
3. A pH-dependent cyanate reactivity model: application to preparative N-carbamoylation of amino acidsJacques Taillades,Laurent Boiteau,Isabelle Beuzelin,Olivier Lagrille,Jean-Philippe Biron,Willy Vayaboury,Odile Vandenabeele-Trambouze,Olivia Giani,Auguste Commeyras N-carbamoylation of amino acids. Jacques Taillades Laurent Boiteau Isabelle Beuzelin Olivier Lagrille Jean-Philippe Biron Willy Vayaboury Odile Vandenabeele-Trambouze Olivia Giani Auguste Commeyras J. Chem. Soc. Perkin Trans. 2 2001 1247
-
4. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acidsAsen H. Koedjikov,Iva B. Blagoeva,Ivan G. Pojarlieff,Anthony J. Kirby J. Chem. Soc. Perkin Trans. 2 1996 2479
-
5. Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acidsMichel Bergon,Jean-Pierre Calmon J. Chem. Soc. Perkin Trans. 2 1978 493
462-60-2 (Hydantoic Acid) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:462-60-2)Hydantoic Acid

清らかである:99%
はかる:25g
価格 ($):221.0